tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, the pyridine moiety, and the piperidine ring. Detailed synthetic pathways and reaction conditions can be found in the literature .
Molecular Structure Analysis
The molecular structure consists of a piperidine ring substituted with a pyridine-2-yl group and a tert-butyl carbamate. The presence of these functional groups influences the compound’s properties and reactivity. The three-dimensional arrangement of atoms plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidation reactions, and cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthetic Chemistry Applications
- The compound has been indirectly related to studies on synthetic routes for producing specific pharmaceuticals, demonstrating its potential utility in drug synthesis. For instance, the synthetic routes for Vandetanib, a pharmaceutical, involve compounds with tert-butyl groups, highlighting the importance of tert-butyl derivatives in the industrial synthesis of complex molecules (W. Mi, 2015).
- Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, showcasing the role of tert-butyl derivatives in facilitating asymmetric synthesis of N-heterocycles, which are crucial in producing natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Environmental Studies and Applications
- Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the environmental behavior of tert-butyl derivatives. Such studies are crucial for understanding how these compounds, used as gasoline additives, interact with and impact the environment (S. Thornton et al., 2020).
- The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential for innovative environmental remediation techniques to address contamination by tert-butyl derivatives. This suggests the applicability of tert-butyl compounds in studies aiming to mitigate environmental pollutants (L. Hsieh et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14(16-7-5-6-10-19-16)21-11-8-15(9-12-21)13-20-17(22)23-18(2,3)4/h5-7,10,14-15H,8-9,11-13H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYCCMUITUMZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121260 | |
Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-06-9 | |
Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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